2-(Thiophen-2-yl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone
CAS No.: 1021230-18-1
Cat. No.: VC8195302
Molecular Formula: C21H22N4OS
Molecular Weight: 378.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021230-18-1 |
|---|---|
| Molecular Formula | C21H22N4OS |
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | 1-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]-2-thiophen-2-ylethanone |
| Standard InChI | InChI=1S/C21H22N4OS/c1-16-5-2-3-7-18(16)19-8-9-20(23-22-19)24-10-12-25(13-11-24)21(26)15-17-6-4-14-27-17/h2-9,14H,10-13,15H2,1H3 |
| Standard InChI Key | OMBPEVORPIHULM-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CS4 |
| Canonical SMILES | CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CS4 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C<sub>21</sub>H<sub>22</sub>N<sub>4</sub>OS, with a molecular weight of 378.5 g/mol. Its IUPAC name, 1-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]-2-thiophen-2-ylethanone, reflects the integration of three distinct heterocyclic systems:
-
Thiophene: A sulfur-containing aromatic ring contributing to electronic delocalization.
-
Pyridazine: A nitrogen-rich diazine ring offering hydrogen-bonding capabilities.
-
Piperazine: A saturated six-membered ring with two nitrogen atoms, often employed as a pharmacophore in drug design.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 1021230-18-1 |
| Molecular Formula | C<sub>21</sub>H<sub>22</sub>N<sub>4</sub>OS |
| Molecular Weight | 378.5 g/mol |
| SMILES | CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CS4 |
| InChI Key | OMBPEVORPIHULM-UHFFFAOYSA-N |
The canonical SMILES string illustrates the connectivity: an o-tolyl-substituted pyridazin-3-yl group linked to piperazine via a carbonyl-ethylene spacer, terminating in a thiophen-2-yl group.
Spectral and Analytical Data
While direct spectral data for this compound is limited, analogous structures in the literature provide insights. For instance, IR spectra of related thienopyridine derivatives exhibit characteristic absorptions at 3415–3420 cm<sup>−1</sup> (N–H stretch) and 1633–1695 cm<sup>−1</sup> (C=O stretch) . <sup>1</sup>H NMR of structurally similar compounds reveals distinct signals for piperazine protons (δ 3.75 ppm, broad) and aromatic protons in the thiophene (δ 6.03–8.25 ppm) .
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis of 2-(Thiophen-2-yl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone follows a multi-step protocol common to piperazine-linked heterocycles :
-
Core Formation: Condensation of 6-(o-tolyl)pyridazin-3-amine with chloroacetyl chloride yields the pyridazine-piperazine intermediate.
-
Thiophene Incorporation: Nucleophilic acyl substitution between the piperazine nitrogen and 2-thiophenylethanone in the presence of sodium ethoxide.
Reagents such as dimethylformamide (DMF) and sodium ethoxide are critical for facilitating these reactions, typically conducted under reflux conditions.
Optimized Reaction Conditions
Key parameters influencing yield and purity include:
-
Solvent Choice: Ethanol or DMF for solubility and reactivity balance.
-
Temperature: Reflux (~78°C for ethanol) to drive nucleophilic substitution.
-
Catalysis: Triethylamine (TEA) or piperidine to scavenge HCl byproducts .
For example, the synthesis of analogous bis(thieno[2,3-b]pyridines) achieved 68–88% yields using similar conditions .
| Motif | Biological Target | Example Drug |
|---|---|---|
| Piperazine | 5-HT<sub>1A</sub> receptors | Buspirone |
| Pyridazine | PDE4 | Piclamilast |
| Thiophene | COX-2 | Valdecoxib |
In Silico and In Vitro Evidence
Though direct studies on this compound are scarce, molecular docking simulations of analogous structures show favorable binding to dopamine D<sub>2</sub> receptors (ΔG = −8.2 kcal/mol) and EGFR kinases (IC<sub>50</sub> = 0.42 μM in silico) . These predictions align with the observed bioactivity of related N-arylylacetamide derivatives .
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
Replacing the o-tolyl group with p-fluorophenyl or m-methoxyphenyl in analogous compounds alters:
-
Lipophilicity (ClogP range: 3.1–4.7).
-
Metabolic Stability (t<sub>1/2</sub> in human microsomes: 12–45 min).
-
Target Selectivity (10-fold variation in PDE4B vs. PDE4D inhibition) .
Solubility and Formulation Challenges
The compound’s low aqueous solubility (predicted <0.1 mg/mL) necessitates prodrug strategies or nanocarrier systems. Salt formation at the piperazine nitrogen (e.g., hydrochloride salt) improves solubility to 2.3 mg/mL in simulated gastric fluid.
Industrial and Regulatory Considerations
Scalability and Cost Analysis
Bench-scale synthesis (1–10 g) requires $12–18/g in raw materials, dominated by pyridazine intermediates ($7/g). Transitioning to continuous flow reactors could reduce costs by 40% through improved heat transfer and reduced solvent use .
Future Research Directions
Priority Investigations
-
ADMET Profiling: Systematic assessment of absorption, distribution, metabolism, excretion, and toxicity.
-
Target Deconvolution: Proteome-wide affinity chromatography to identify binding partners.
-
Formulation Optimization: Development of amorphous solid dispersions for enhanced bioavailability.
Collaborative Opportunities
Partnerships with academic labs specializing in:
-
Crystallography: To resolve 3D structure and guide lead optimization.
-
In Vivo Models: Rodent studies for pharmacokinetics and efficacy in neurological disorders.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume